molecular formula C15H11ClN2O2 B12927854 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 59046-01-4

3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12927854
CAS No.: 59046-01-4
M. Wt: 286.71 g/mol
InChI Key: MOHNCXAJAPVIBJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a pyrido[1,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones. This protocol features simple operation, broad substrate scope, good functional group tolerance, and gram-scale preparation. The reaction typically involves the use of 2-halopyridine and (Z)-3-amino-3-arylacrylate ester in DMF at 130°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the CuI-catalyzed synthesis suggests that it could be adapted for industrial use. The broad substrate scope and functional group tolerance make this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrido[1,2-a]pyrimidinone derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with active residues of ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a chloro group, a methoxyphenyl group, and a pyrido[1,2-a]pyrimidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

59046-01-4

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

3-chloro-2-(4-methoxyphenyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H11ClN2O2/c1-20-11-7-5-10(6-8-11)14-13(16)15(19)18-9-3-2-4-12(18)17-14/h2-9H,1H3

InChI Key

MOHNCXAJAPVIBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N3C=CC=CC3=N2)Cl

Origin of Product

United States

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